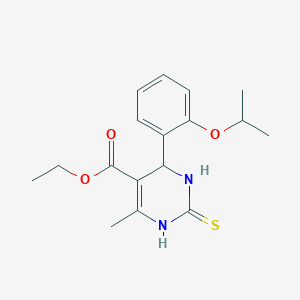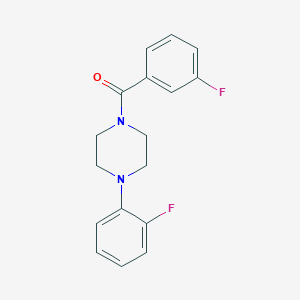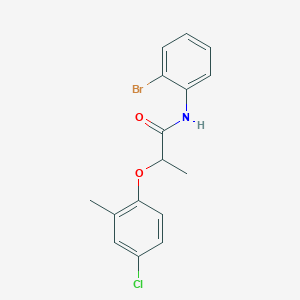![molecular formula C13H16N2O2S B443579 ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE](/img/structure/B443579.png)
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a dimethyl-substituted pyridine ring, and a sulfanyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Ethanol or another suitable organic solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of various substituted esters or carboxylic acids.
Scientific Research Applications
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets. The cyano group and the sulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-cyano-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(5,6-dimethyl-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]acetate
Uniqueness
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is unique due to the presence of both the cyano and dimethyl-substituted pyridine groups
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35g/mol |
IUPAC Name |
ethyl 2-(3-cyano-5,6-dimethylpyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O2S/c1-5-17-13(16)10(4)18-12-11(7-14)6-8(2)9(3)15-12/h6,10H,5H2,1-4H3 |
InChI Key |
DVKWTAFGJUVGES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B443496.png)
![N-(4-chlorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443497.png)
![Diisopropyl 3-methyl-5-[(2-phenylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B443498.png)
![Methyl 4-(4-fluorophenyl)-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B443499.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B443501.png)
![2-methoxy-5-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443503.png)

![2-(2-furyl)-N-(3-{4-[3-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)propyl]-1-piperazinyl}propyl)-4-quinolinecarboxamide](/img/structure/B443509.png)
![5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B443511.png)

![4-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B443514.png)
![4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B443517.png)

![2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B443519.png)
